molecular formula C15H21N3O3 B10926039 ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidine-4-carboxylate

ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidine-4-carboxylate

Cat. No.: B10926039
M. Wt: 291.35 g/mol
InChI Key: COUKHRAULMZIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 1-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

ETHYL 1-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE is unique due to its specific structural features and the presence of both a pyrazole and piperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

ethyl 1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C15H21N3O3/c1-2-21-15(20)11-5-7-18(8-6-11)14(19)13-9-12(16-17-13)10-3-4-10/h9-11H,2-8H2,1H3,(H,16,17)

InChI Key

COUKHRAULMZIQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=NNC(=C2)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.